

Quantum Chemical Calculations for 2-Nitrosopyridine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	2-Nitrosopyridine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of **2-nitrosopyridine**, a molecule of interest in various chemical and pharmaceutical contexts. This document outlines theoretical and experimental methodologies, presents available data, and offers insights into the structural and electronic properties of this compound.

Introduction to 2-Nitrosopyridine

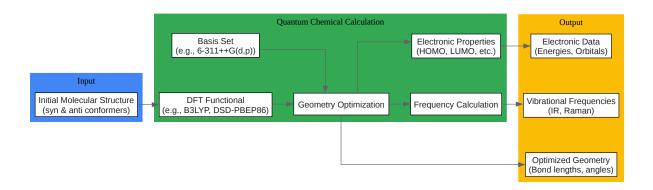
2-Nitrosopyridine is a heterocyclic compound that has garnered attention due to its interesting chemical properties and potential applications. In solution and the solid state, it primarily exists in a monomer-dimer equilibrium, with the dimeric form, specifically the Z-dimer, being predominant at ambient temperatures. The monomeric form can exist as two conformers: syn and anti, arising from the rotation around the C-N bond of the nitroso group. Understanding the structural and electronic characteristics of both the monomeric and dimeric forms is crucial for predicting its reactivity and interactions in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the properties of molecules like **2-nitrosopyridine** at the atomic level. These calculations can provide valuable information on optimized geometries, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and spectral behavior.



Computational Methodology

The selection of an appropriate computational method and basis set is critical for obtaining accurate theoretical results. Based on studies of **2-nitrosopyridine** and related molecules, the following approach is recommended for reliable quantum chemical calculations.



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Caption: Computational workflow for **2-nitrosopyridine**.

Recommended Level of Theory

For geometry optimization and vibrational frequency calculations of **2-nitrosopyridine**, Density Functional Theory (DFT) is a widely accepted and effective method. Specifically, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide a good balance between accuracy and computational cost for related pyridine derivatives. For higher accuracy, especially for vibrational frequencies, double-hybrid functionals like DSD-PBEP86-D3(BJ) can be employed[1].



Software Packages

Several quantum chemistry software packages can perform these calculations, including:

- Gaussian: A widely used commercial package with a broad range of DFT functionals and basis sets.
- ORCA: A powerful and versatile quantum chemistry program that is free for academic use.
- Q-Chem: A comprehensive ab initio quantum chemistry software package.

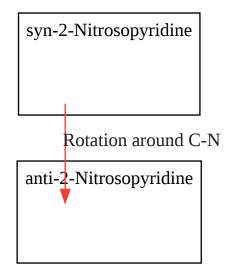
Structural Properties

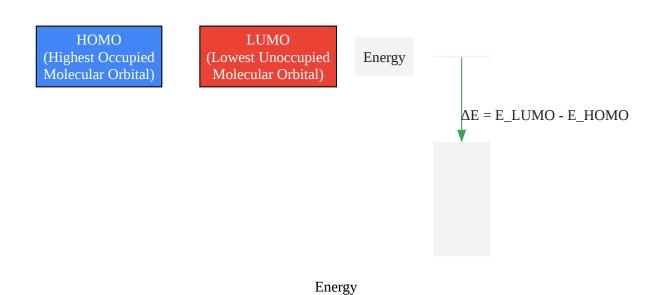
2-Nitrosopyridine's structural characteristics are defined by the geometry of its monomeric conformers and its dimeric form.

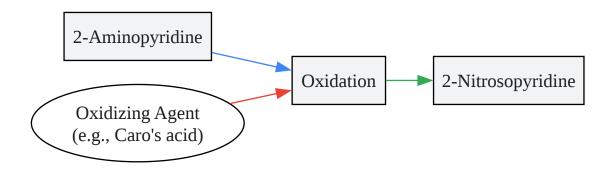
Monomeric Conformers: syn and anti

The monomer of **2-nitrosopyridine** can exist in two planar conformations, syn and anti, depending on the orientation of the N=O group relative to the pyridine nitrogen. Theoretical calculations have shown that the anti conformer is generally more stable than the syn conformer by a small energy margin of 0.4-0.7 kcal/mol[1].









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References

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